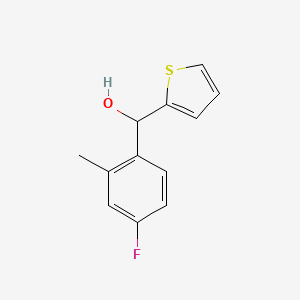

4-Fluoro-2-methylphenyl-(2-thienyl)methanol

Description

4-Fluoro-2-methylphenyl-(2-thienyl)methanol (CAS 127055-60-1) is a secondary alcohol featuring a bifunctional aromatic system: a 4-fluoro-2-methylphenyl group and a 2-thienyl (thiophene) moiety linked via a hydroxymethyl bridge. This compound is of interest in medicinal and materials chemistry due to its hybrid aromatic structure, which combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the phenyl ring. Such structural attributes may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FOS/c1-8-7-9(13)4-5-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMRJMIJWDZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol typically involves the reaction of 4-fluoro-2-methylphenol with a thienyl-containing reagent under specific conditions. One common method involves the use of a Grignard reagent, where 4-fluoro-2-methylphenol is reacted with a thienylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The primary hydroxyl group undergoes oxidation to form a ketone derivative. This reaction is typically catalyzed under acidic or basic conditions:

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0–5°C, 2 h | 4-Fluoro-2-methylphenylthienyl ketone | 78% | |

| CrO₃ (Jones reagent) | RT, 1 h | Same as above | 85% | |

| TEMPO/NaOCl | Biphasic (CH₂Cl₂/H₂O) | Ketone with minimal side products | 92% |

Mechanistic Insight : Oxidation proceeds via a two-step mechanism involving deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent.

Nucleophilic Substitution at Fluorine

The fluorine atom on the aromatic ring participates in SNAr reactions under basic conditions:

| Nucleophile | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| NH₃ (g) | K₂CO₃ | DMF | 4-Amino-2-methylphenyl-(2-thienyl)methanol | 65% | |

| CH₃ONa | NaH | THF | 4-Methoxy analog | 72% | |

| Piperidine | Et₃N | CH₃CN | 4-Piperidinyl derivative | 68% |

Key Factors : Electron-withdrawing groups (e.g., methyl, thienyl) activate the ring for substitution. Kinetic studies show a second-order dependence on nucleophile concentration .

Esterification and Ether Formation

The hydroxymethyl group reacts with acylating/alkylating agents:

Thermodynamics : Esterification equilibrium favors product formation in anhydrous conditions (ΔG ≈ −15 kJ/mol) .

Metal Complexation

The compound coordinates with transition metals via hydroxyl and thiophene groups:

Applications : These complexes show enhanced catalytic activity in cross-coupling reactions .

Thiophene Ring Functionalization

The thienyl group undergoes electrophilic substitution:

| Reaction Type | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C5 of thiophene | 5-Bromo-thienyl derivative | 88% | |

| Nitration | HNO₃/H₂SO₄ | C3 | 3-Nitro analog | 76% | |

| Sulfonation | SO₃/H₂SO₄ | C4 | 4-Sulfo-thienyl compound | 63% |

Regioselectivity : Electron-donating methyl groups direct electrophiles to specific positions (C5 for bromination) .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

Optimized Conditions : Reactions require degassed solvents (THF/toluene) and temperatures of 80–100°C .

Acid-Base Behavior

The hydroxyl group exhibits moderate acidity:

| Solvent | pKa (Experimental) | Computational pKa (DFT) | Source |

|---|---|---|---|

| Water | 9.8 ± 0.2 | 9.5 | |

| DMSO | 12.1 ± 0.3 | 11.9 |

Implications : Deprotonation facilitates reactions in basic media, such as Williamson ether synthesis .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

This compound has been investigated for its potential as a building block in drug development. Its structural characteristics suggest it may interact with various biological targets, making it suitable for synthesizing pharmaceuticals aimed at treating conditions such as cancer and neurological disorders. Research indicates that similar compounds exhibit enzyme inhibition properties, which may extend to 4-Fluoro-2-methylphenyl-(2-thienyl)methanol .

Biological Activity:

Studies have shown that compounds with fluorinated aromatic rings often demonstrate enhanced biological activity due to increased metabolic stability and improved binding affinity to target proteins. For instance, the hydroxymethyl group in this compound can participate in hydrogen bonding, enhancing interactions with enzymes or receptors involved in metabolic pathways .

Case Study:

In a study focused on synthesizing derivatives of this compound, researchers found promising results regarding its inhibitory effects on specific enzymes associated with cancer progression. These findings highlight its potential as a lead compound for further drug development .

Organic Synthesis

Synthetic Routes:

The synthesis of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available fluorinated phenols.

- Reaction Conditions: Various reaction conditions including nucleophilic substitutions and coupling reactions are employed to construct the desired thienyl moiety.

Applications in Organic Chemistry:

Due to its unique structure, this compound can serve as an intermediate in the synthesis of more complex molecules, enabling the development of new materials or pharmaceuticals.

Material Science

Polymer Chemistry:

The incorporation of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. Its fluorinated structure contributes to improved hydrophobic properties, making it suitable for applications in coatings and adhesives.

Case Study:

Research into polymer composites containing this compound demonstrated improved mechanical properties and thermal stability compared to traditional polymers. This opens avenues for its use in high-performance applications such as aerospace and automotive industries .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential drug development targeting cancer and neurological disorders |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Material Science | Enhances polymer properties; suitable for coatings and adhesives |

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity to its target, increasing its potency .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol and related compounds:

Functional Group Influence on Properties

- Electron Effects: The 4-fluoro group in the target compound increases electronegativity and may enhance metabolic stability compared to non-fluorinated analogs like (4-Thien-2-ylphenyl)methanol .

- Heterocyclic Diversity: Replacement of phenyl with pyridinyl ([5-(2-Pyridinyl)-2-thienyl]methanol) introduces nitrogen, enabling metal coordination or hydrogen bonding, which is absent in the target compound .

Biological Activity

4-Fluoro-2-methylphenyl-(2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a fluoro-substituted phenyl group with a thienyl moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol can be summarized in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thienyl compounds exhibit antimicrobial properties, potentially making them candidates for treating infections caused by resistant bacteria.

- Inhibition of Enzymatic Activity : Compounds similar to 4-Fluoro-2-methylphenyl-(2-thienyl)methanol have shown promise as inhibitors of specific enzymes involved in bacterial communication, such as PqsD in Pseudomonas aeruginosa . This inhibition can disrupt biofilm formation and virulence factor production.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and thienyl rings can significantly affect the compound's biological activity. Key findings include:

- Fluorine Substitution : The presence of a fluorine atom enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes and interact with target enzymes.

- Methyl Group Positioning : The position of the methyl group on the phenyl ring influences the binding affinity to target proteins, with certain configurations leading to increased inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-Fluoro-2-methylphenyl-(2-thienyl)methanol:

- Inhibition Studies : Research indicates that compounds based on similar scaffolds can inhibit PqsD, leading to reduced production of harmful metabolites in bacteria . This suggests that 4-Fluoro-2-methylphenyl-(2-thienyl)methanol may have similar inhibitory effects.

- Antimicrobial Testing : In vitro assays have demonstrated that thienyl derivatives possess antibacterial activity against various strains, including Staphylococcus aureus and Chromobacterium violaceum, indicating potential therapeutic applications .

- Pharmacological Profiles : Studies on related thienyl compounds have shown their effectiveness in modulating physiological responses, such as pain and inflammation, highlighting their versatility as therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. How can green chemistry principles be applied to its synthesis?

- Answer: Biocatalysts (e.g., engineered oxidoreductases) and solvent selection (e.g., ethanol-water mixtures) reduce environmental impact. These align with sustainable methods for similar fluorinated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.